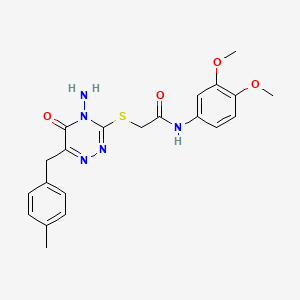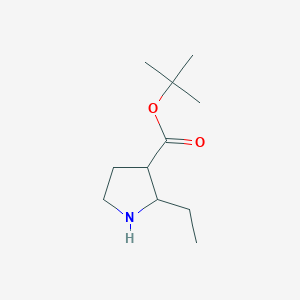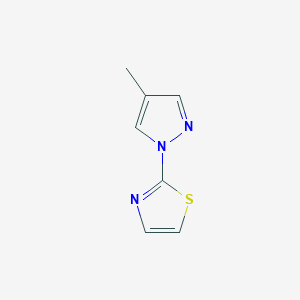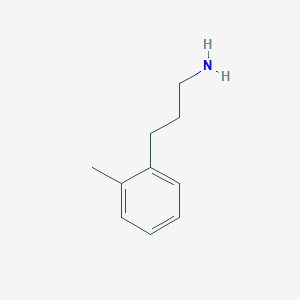![molecular formula C21H17N7O5S B2671157 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852046-86-7](/img/no-structure.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrimidine ring, a triazole ring, and an acetamide group. These structural features suggest that it could have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrimidine ring might undergo reactions with nucleophiles or electrophiles, and the acetamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound, along with its analogues, has been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for cancer therapy. The study found that this compound exhibits potent inhibitory activities against both human TS and DHFR (Gangjee et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and investigated for their antimicrobial properties. They demonstrated effectiveness against selected bacterial and fungal strains in various organic solvents (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing a folded conformation and intramolecular hydrogen bond stabilization. Understanding the molecular structure is critical for designing drugs with optimal properties (Subasri et al., 2016).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, related to this compound, have been explored as mediator release inhibitors, potentially useful in treating asthma. Their synthesis involved several steps, including reactions with phosphorus oxychloride and cyanogen bromide (Medwid et al., 1990).
Antitumor Activity
Derivatives of this compound have shown potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This suggests their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Cytotoxic Activity Against Cancer Cell Lines
Certain derivatives have demonstrated cytotoxic activity against cancer cell lines. This highlights their potential as lead compounds for developing new anticancer therapies (Al-Sanea et al., 2020).
Inhibitors of Thymidylate Synthase for Antitumor and Antibacterial Use
Novel analogues of this compound have been synthesized as potential inhibitors of thymidylate synthase, with applications in antitumor and antibacterial therapies. The study evaluated their effectiveness against various enzymes and human cancer cell lines (Gangjee et al., 1996).
Anti-Anoxic Activity
Some derivatives have been synthesized and evaluated for their anti-anoxic activity, which could be beneficial in conditions like stroke or cardiac arrest (Kuno et al., 1993).
Fluorescent Properties
Derivatives of this compound have been studied for their fluorescent properties, which could have applications in bioimaging and diagnostics (Rangnekar & Shenoy, 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-nitrophenyl)acetamide with 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-nitrophenyl)acetamide", "5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(3-nitrophenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
852046-86-7 |
Fórmula molecular |
C21H17N7O5S |
Peso molecular |
479.47 |
Nombre IUPAC |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-6-2-1-3-7-15)34-12-19(30)22-13-5-4-8-16(9-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
Clave InChI |
NYNWKBHXORYDEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)


![(2Z)-2-(benzenesulfonylhydrazinylidene)-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2671078.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)




